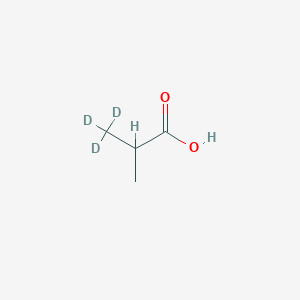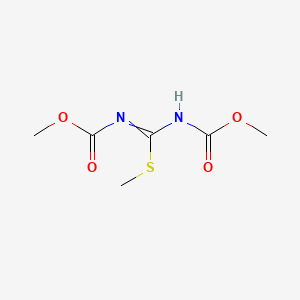
Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate
描述
“Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate” is a chemical compound with the molecular formula C6H10N2O4S . It is used in laboratory settings for the synthesis of substances .
Synthesis Analysis
The synthesis of carbamates, such as “Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate”, involves the reaction of amines with acyl halides or anhydrides . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, which has broad functional group tolerance and a streamlined workup procedure .Molecular Structure Analysis
The molecular weight of “Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate” is 206.22 g/mol .Chemical Reactions Analysis
Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions . They can be used effectively for peptide synthesis .Physical And Chemical Properties Analysis
“Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate” has a molecular weight of 206.22 g/mol .科学研究应用
Application 1: Carbamate Formation from CO2 and Amines
- Scientific Field : Catalysis Science & Technology
- Summary of the Application : The capture of CO2 by amines is an attractive synthetic strategy for the formation of carbamates . This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .
- Methods of Application/Experimental Procedures : The study involved a detailed investigation of zwitterionic TMG–CO2, including isolation, NMR behavior, reactivity, and mechanistic consequences in carboxylation of aniline-derivatives . The researchers found that the reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs .
- Results/Outcomes : The researchers found that nucleophiles otherwise inert towards CO2 can be carboxylated, even without a CO2 atmosphere, using TMG–CO2 as a stoichiometric source of CO2 . This insight opens a rational way to design new synthesis strategies .
Application 2: Radical Scavenging Activity of Aryl Carbamate Derivatives
- Scientific Field : Theoretical Chemistry
- Summary of the Application : Aryl carbamates exhibit significant utility due to their diverse range of biological activities, including anticancer, antituberculosis, and antioxidant properties . This study focused on a comparative evaluation of the antioxidant capabilities of two aryl carbamate derivatives .
- Methods of Application/Experimental Procedures : The researchers assessed the antioxidant capacity of the compounds against two distinct reactive oxygen species, such as highly reactive hydroxyl (HO·) and moderately reactive hydroperoxyl (HOO·) . Four distinct scavenging processes, including RAF, HAT, SETPT, and SPLET, were investigated .
- Results/Outcomes : The RAF mechanism was determined to be the most effective antioxidant pathway, regardless of the compounds or free radicals investigated . For both HO· and HOO·, one compound demonstrated more potent scavenging capabilities than the other .
Application 3: Carbamates as Protecting Groups for Amines
- Scientific Field : Organic Chemistry
- Summary of the Application : Carbamates are useful protecting groups for amines . They can be installed and removed under relatively mild conditions .
- Methods of Application/Experimental Procedures : One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .
- Results/Outcomes : The use of carbamates as protecting groups for amines is essential for the synthesis of peptides . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions .
Application 4: Antioxidant Capabilities of Aryl Carbamate Derivatives
- Scientific Field : Theoretical Chemistry
- Summary of the Application : This study focused on a comparative evaluation of the antioxidant capabilities of two aryl carbamate derivatives . These compounds exhibit significant utility due to their diverse range of biological activities, including anticancer, antituberculosis, and antioxidant properties .
- Methods of Application/Experimental Procedures : The researchers assessed the antioxidant capacity of the compounds against two distinct reactive oxygen species, such as highly reactive hydroxyl (HO·) and moderately reactive hydroperoxyl (HOO·) . Four distinct scavenging processes, including RAF, HAT, SETPT, and SPLET, were investigated .
- Results/Outcomes : The RAF mechanism was determined to be the most effective antioxidant pathway, regardless of the compounds or free radicals investigated . For both HO· and HOO·, one compound demonstrated more potent scavenging capabilities than the other .
Application 5: Carbamates as Protecting Groups for Amines
- Scientific Field : Organic Chemistry
- Summary of the Application : Carbamates are useful protecting groups for amines . They can be installed and removed under relatively mild conditions .
- Methods of Application/Experimental Procedures : One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .
- Results/Outcomes : The use of carbamates as protecting groups for amines is essential for the synthesis of peptides . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions .
安全和危害
属性
IUPAC Name |
methyl N-[(methoxycarbonylamino)-methylsulfanylmethylidene]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4S/c1-11-5(9)7-4(13-3)8-6(10)12-2/h1-3H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBXLYPOXVQKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=NC(=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956313 | |
| Record name | Methyl hydrogen {[(methoxycarbonyl)imino](methylsulfanyl)methyl}carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate | |
CAS RN |
34840-23-8 | |
| Record name | Methyl N-[[(methoxycarbonyl)amino](methylthio)methylene]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34840-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl hydrogen {[(methoxycarbonyl)imino](methylsulfanyl)methyl}carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl [[(methoxycarbonyl)amino](methylthio)methylene]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)
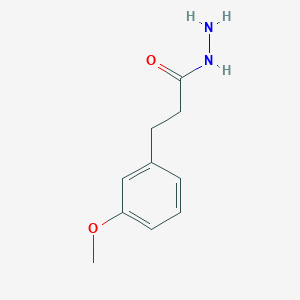
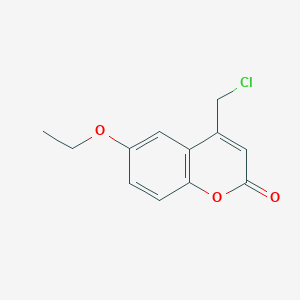
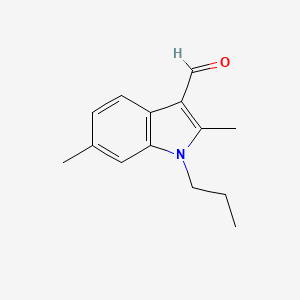
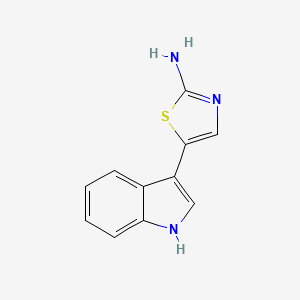
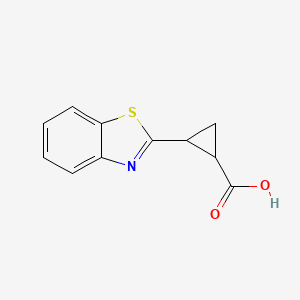
![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361008.png)
![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)
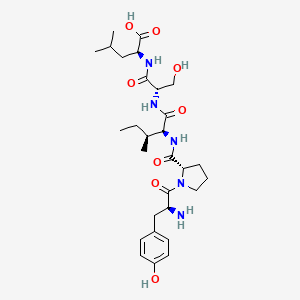

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)
